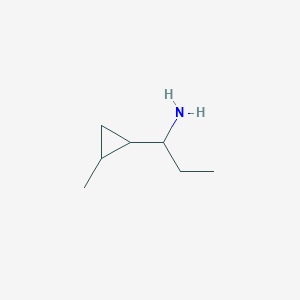

1-(2-Methylcyclopropyl)propan-1-amine

Description

Properties

IUPAC Name |

1-(2-methylcyclopropyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-3-7(8)6-4-5(6)2/h5-7H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEXECLDZCJGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Methylcyclopropyl Propan 1 Amine and Analogues

Stereoselective Cyclopropanation Approaches

The formation of the 2-methylcyclopropane core with high stereocontrol is a critical step in the synthesis of the target molecule. Several powerful methodologies have been developed to achieve this, each with its own set of advantages and substrate scope.

Transition Metal-Catalyzed Carbene/Diazo Chemistry in Cyclopropane (B1198618) Ring Formation

Transition metal catalysis offers a versatile and efficient means for the construction of cyclopropane rings from alkenes and carbene precursors, often derived from diazo compounds. Catalysts based on rhodium, copper, and cobalt are prominent in these transformations. organic-chemistry.orglibretexts.org These reactions can be rendered stereoselective by employing chiral ligands that coordinate to the metal center, thereby influencing the trajectory of the carbene transfer to the alkene.

For the synthesis of a 2-methylcyclopropyl scaffold, a suitable alkene precursor such as 1-butene (B85601) would be reacted with a methylcarbene equivalent generated from a diazo compound like diazoethane, in the presence of a chiral transition metal catalyst. The choice of catalyst and ligand is crucial for controlling both the relative (cis/trans) and absolute stereochemistry of the resulting cyclopropane.

Key Features of Transition Metal-Catalyzed Cyclopropanation:

| Catalyst System | Carbene Precursor | Alkene Substrate | Key Advantages |

| Rhodium(II) carboxylates | Diazoalkanes | Terminal/Internal Alkenes | High efficiency, broad substrate scope, tunable stereoselectivity with chiral ligands. |

| Copper-based catalysts (e.g., Cu-BOX) | Diazoacetates | Styrenes, dienes | Good enantioselectivity, readily available catalysts. |

| Cobalt-pyridinediimine (PDI) complexes | gem-Dichloroalkanes | Alkenes | Avoids the use of potentially explosive diazo compounds. libretexts.org |

Research has demonstrated that chiral rhodium complexes can catalyze enantioselective cyclopropanation reactions with excellent enantio- and diastereoselectivity. organic-chemistry.org Similarly, cobalt (PDI) catalyst systems have been developed for cyclopropanation reactions using gem-dichloroalkanes as carbene precursors, offering an alternative to diazo chemistry. libretexts.org

Kulinkovich-de Meijere Cyclopropanation for Aminocyclopropane Construction

The Kulinkovich-de Meijere reaction is a powerful modification of the original Kulinkovich reaction that allows for the direct synthesis of cyclopropylamines from amides. organic-chemistry.orgacsgcipr.org This reaction involves the treatment of an N,N-dialkylamide with a Grignard reagent in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide. organic-chemistry.orgwikipedia.org The key intermediate is a titanacyclopropane, which reacts with the amide to form the cyclopropylamine (B47189) product after hydrolysis. organic-chemistry.orgwikipedia.org

To synthesize a precursor for 1-(2-methylcyclopropyl)propan-1-amine, one could envision a strategy starting from an appropriately substituted amide. The reaction proceeds through the formation of an initial titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. organic-chemistry.org This intermediate then reacts with the amide carbonyl group. Unlike the reaction with esters, the dialkylamino group is a poor leaving group, which leads to a ring-opening and subsequent cyclization to form the cyclopropylamine. organic-chemistry.org

A significant advantage of this method is the direct installation of the amine group onto the cyclopropane ring. The scope of the Kulinkovich-de Meijere reaction is broad, and it has become one of the most important methods for the preparation of aminocyclopropanes. orgsyn.org

Typical Reaction Parameters for Kulinkovich-de Meijere Reaction:

| Substrate | Grignard Reagent | Titanium Reagent | Solvent | Key Feature |

| N,N-dialkylamide | Ethylmagnesium bromide | Ti(O-iPr)4 | THF or Et2O | Direct formation of N,N-dialkylcyclopropylamines. organic-chemistry.org |

| N,N-dialkylformamide | Substituted ethylmagnesium halides | MeTi(O-iPr)3 | THF or Et2O | High yields for less bulky amides. organic-chemistry.org |

Dichlorocarbene (B158193) Addition and Subsequent Reductive Dehalogenation Strategies

A well-established method for forming cyclopropane rings involves the addition of carbenes to alkenes. Dichlorocarbene (:CCl2) is a particularly useful carbene as it can be readily generated and its addition products, gem-dichlorocyclopropanes, are versatile synthetic intermediates. openstax.org

The generation of dichlorocarbene is typically achieved by the reaction of chloroform (B151607) (CHCl3) with a strong base, such as potassium hydroxide (B78521) (KOH), often under phase-transfer catalysis conditions. openstax.orgacs.org The dichlorocarbene then adds to an alkene, for instance, cis- or trans-2-pentene, in a stereospecific manner to yield the corresponding 1,1-dichloro-2-methyl-3-ethylcyclopropane. libretexts.orgopenstax.org The stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.orgopenstax.org

The resulting gem-dichlorocyclopropane can then undergo reductive dehalogenation to afford the desired 2-methylcyclopropane derivative. Various reducing agents can be employed for this transformation, including sodium in liquid ammonia (B1221849), lithium aluminum hydride, or catalytic hydrogenation. A notable method involves the use of samarium iodide, which proceeds via cyclopropyl (B3062369) radicals. acs.org

Two-Step Sequence for Cyclopropane Formation:

| Step | Reagents | Substrate | Intermediate/Product | Key Advantage |

| 1. Dichlorocarbene Addition | CHCl3, KOH, Phase-Transfer Catalyst | Alkene (e.g., 2-pentene) | gem-Dichlorocyclopropane | Readily available reagents, stereospecific addition. openstax.org |

| 2. Reductive Dehalogenation | SmI2, benzenethiol | gem-Dichlorocyclopropane | Cyclopropane | Versatility of the dichlorocyclopropane intermediate. acs.org |

Functional Group Interconversions and Derivatization for Amine Introduction

Once the 2-methylcyclopropyl core has been established, the next critical phase is the introduction of the propan-1-amine side chain. This can be achieved through various regioselective and chemoselective reactions, as part of either a linear or convergent synthetic strategy.

Regioselective and Chemoselective Amination Reactions

The introduction of the amine group onto the pre-formed cyclopropyl scaffold requires careful control of regioselectivity and chemoselectivity. One common approach involves the conversion of a cyclopropyl ketone to an amine. For example, 1-(2-methylcyclopropyl)propan-1-one (B2670259) can serve as a key intermediate. This ketone can be synthesized by acylation of a 2-methylcyclopropyl organometallic reagent or through other standard synthetic methods.

The amination of this ketone can be achieved via several methods:

Reductive Amination: The ketone can be reacted with ammonia or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride or through catalytic hydrogenation, to directly yield the corresponding amine. This method is highly efficient and widely used for the synthesis of amines from carbonyl compounds.

Formation and Reduction of an Oxime: The ketone can be converted to an oxime by reaction with hydroxylamine. Subsequent reduction of the oxime, for example with lithium aluminum hydride or catalytic hydrogenation, provides the primary amine.

The choice of amination method and reaction conditions is crucial to avoid undesired side reactions, such as the opening of the strained cyclopropane ring.

Multi-step Convergent and Linear Synthesis Pathways

Linear Synthesis: In a linear synthesis, the starting material is sequentially transformed through a series of steps to the final product. For example, a linear approach could start with the cyclopropanation of an alkene, followed by functional group manipulations on the side chain to introduce the propyl group and finally the amine. An example of a multi-step synthesis involves the Curtius rearrangement of a cyclopropyl acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to the amine. chemrxiv.org

Convergent Synthesis: A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the later stages. This approach is often more efficient for complex molecules. For this compound, a convergent strategy could involve the synthesis of a 2-methylcyclopropyl organometallic reagent and a separate synthesis of a propan-1-imine (B14180299) or a related electrophile. The coupling of these two fragments would then lead to the target molecule or a late-stage precursor. A patent describes a scalable synthesis of 1-cyclopropylalkyl-1-amines through the condensation of a cyclopropyl ketone with a chiral amine, followed by reduction and debenzylation, which exemplifies a convergent approach to related structures. google.com

The choice between a linear and convergent strategy depends on the availability of starting materials, the efficiency of individual steps, and the desired scale of the synthesis.

Chiral Auxiliary and Asymmetric Catalysis in Stereoisomer Control

The stereoselective synthesis of this compound, a compound with multiple stereocenters, presents a significant challenge in synthetic organic chemistry. Control over the absolute and relative stereochemistry is crucial for its potential applications. Advanced synthetic methodologies employing chiral auxiliaries and asymmetric catalysis have emerged as powerful tools to address this challenge, enabling the preparation of specific stereoisomers.

A prominent strategy for the asymmetric synthesis of chiral cyclopropylamines involves the use of chiral sulfinamides as auxiliaries. This approach has proven effective for the synthesis of N-(1-substituted cyclopropyl)-tert-butanesulfinamides, which can then be deprotected to yield the desired chiral primary amines. nih.gov This methodology is particularly relevant for the synthesis of this compound as it allows for the construction of the chiral center at the carbon atom bearing the amino group, adjacent to the cyclopropyl ring.

The synthesis commences with the reaction of a chiral N-sulfinyl α-chloro ketimine with a Grignard reagent. For the specific synthesis of this compound, this would involve a chiral N-sulfinyl α-chloro ketimine derived from a ketone bearing a 2-methylcyclopropyl group. The subsequent reaction with propylmagnesium bromide would proceed via a 1,3-dehydrohalogenation and a subsequent diastereoselective addition of the Grignard reagent to the intermediate cyclopropylideneamine. nih.gov

The diastereoselectivity of this addition is controlled by the chiral tert-butanesulfinyl group, which directs the approach of the nucleophilic Grignard reagent. This method has been reported to provide acceptable to good yields and diastereoselectivities for a range of substituted cyclopropylamines. nih.gov After the key stereoselective bond formation, the sulfinamide auxiliary can be readily cleaved under acidic conditions to afford the free chiral amine.

While direct experimental data for the synthesis of this compound using this method is not available in the cited literature, the reported findings for analogous structures provide a strong basis for its applicability. The table below summarizes the results for the synthesis of various N-(1-substituted cyclopropyl)-tert-butanesulfinamides, illustrating the effectiveness of this chiral auxiliary-based approach.

| Entry | Grignard Reagent (R-MgBr) | Product (N-(1-R-cyclopropyl)-tert-butanesulfinamide) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | EtMgBr | N-(1-Ethylcyclopropyl)-tert-butanesulfinamide | 75 | 85:15 |

| 2 | PhMgBr | N-(1-Phenylcyclopropyl)-tert-butanesulfinamide | 82 | 90:10 |

| 3 | VinylMgBr | N-(1-Vinylcyclopropyl)-tert-butanesulfinamide | 68 | 80:20 |

Data is extrapolated from analogous reactions reported in the literature for the synthesis of N-(1-substituted cyclopropyl)-tert-butanesulfinamides. nih.gov

In addition to chiral auxiliaries, asymmetric catalysis offers another powerful avenue for stereocontrol. One potential catalytic approach is the asymmetric reduction of a prochiral imine precursor, such as 1-(2-methylcyclopropyl)propan-1-imine. Transition metal catalysts, particularly those based on palladium, have shown significant success in the asymmetric hydrogenation of various imines. dicp.ac.cn The use of chiral ligands, such as chiral phosphines, can induce high enantioselectivity in the reduction of the C=N double bond, leading to the formation of the desired chiral amine. dicp.ac.cn

Another catalytic strategy involves the enantioselective addition of organometallic reagents to imines. For instance, the copper-catalyzed enantioselective addition of Grignard reagents to ketimines is a known method for the synthesis of α-chiral amines with tetrasubstituted carbon stereocenters. nih.gov A similar approach could potentially be adapted for the synthesis of this compound by using a suitable imine substrate and a propyl Grignard reagent in the presence of a chiral copper catalyst.

These methodologies, centered on the principles of chiral auxiliaries and asymmetric catalysis, provide a robust framework for the stereocontrolled synthesis of complex molecules like this compound and its analogues. The choice of a specific method would depend on factors such as the availability of starting materials, desired stereoisomer, and required scalability of the synthesis.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 1 2 Methylcyclopropyl Propan 1 Amine

Strain-Induced Reactivity of the Cyclopropane (B1198618) Ring

The cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol), which imparts unique reactivity. This strain arises from angle and torsional strain, resulting in C-C bonds with increased p-orbital character that behave similarly to π-bonds in some reactions.

Ring-Opening Reaction Pathways and Mechanisms

For cyclopropylamines, ring-opening reactions are a characteristic pathway to relieve ring strain. These reactions can be initiated by electrophiles, radical species, or transition metals. In the case of a related compound, trans-2-phenylcyclopropylamine, superacid treatment leads to the cleavage of the distal C-C bond of the cyclopropane ring. nih.gov For 1-(2-Methylcyclopropyl)propan-1-amine, protonation of the amine group would create a strong electron-withdrawing ammonium (B1175870) group, which could facilitate the weakening and eventual cleavage of the cyclopropane ring bonds, particularly under harsh acidic conditions. nih.gov The specific regioselectivity of the ring-opening (i.e., which C-C bond breaks) would be influenced by the substitution pattern on the ring and the reaction conditions.

Formation and Reactivity of Transient Cyclopropyl-Derived Intermediates

Reactions involving the amine group can lead to the formation of transient intermediates that influence the cyclopropane ring's stability. For instance, the formation of a cyclopropyliminium salt by reaction with an electrophile would enhance the electron-withdrawing nature of the substituent on the ring. This could make the cyclopropane ring more susceptible to nucleophilic attack, leading to ring-opening. Similarly, direct protonation of one of the cyclopropane carbons under superacidic conditions can form a protonated cyclopropane, a highly reactive intermediate that would readily undergo ring-opening to form a more stable carbocation. nih.gov

Nucleophilic and Basic Properties of the Primary Amine Moiety

The primary amine group in this compound features a lone pair of electrons on the nitrogen atom, making it both a Brønsted-Lowry base (proton acceptor) and a nucleophile (electron-pair donor).

As a base, it will react with acids to form the corresponding ammonium salt. The basicity (pKa of the conjugate acid) is expected to be similar to other small primary alkylamines. As a nucleophile, it can participate in a wide range of reactions, such as alkylation, acylation, and condensation reactions with carbonyl compounds. The nucleophilicity of amines is generally correlated with their basicity but is also highly sensitive to steric hindrance. masterorganicchemistry.com The presence of the 2-methylcyclopropyl and propyl groups would introduce some steric bulk around the nitrogen atom, potentially moderating its nucleophilic reactivity compared to less hindered primary amines. masterorganicchemistry.com

Palladium-Catalyzed Cyclopropane C-H Bond Functionalization and Carbon-Carbon Bond Formation

Transition metal catalysis, particularly with palladium, is a powerful tool for C-H bond functionalization. umn.edunih.gov For cyclopropanes, the amine can act as a directing group, positioning the palladium catalyst in proximity to specific C-H bonds on the cyclopropane ring. thieme-connect.denih.gov This directed C-H activation can lead to the formation of a palladacycle intermediate. nih.gov Subsequent reaction with a coupling partner, such as an aryl halide or boronic acid, can result in the formation of a new carbon-carbon bond at the functionalized position. While this methodology has been applied to various alicyclic amines, specific studies detailing the palladium-catalyzed C-H functionalization of this compound are not documented. The regioselectivity of such a reaction would be complex, with potential competition between the activation of C-H bonds on the cyclopropane ring and the propyl chain.

Computational and Theoretical Studies on 1 2 Methylcyclopropyl Propan 1 Amine

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 1-(2-Methylcyclopropyl)propan-1-amine, these methods could provide deep insights.

Density Functional Theory (DFT) in Conformation and Strain Analysis

Density Functional Theory (DFT) is a powerful tool for analyzing the conformational isomers and the inherent ring strain of cyclic systems. A DFT study of this compound would involve optimizing the geometries of its various stereoisomers and rotamers to determine their relative energies. This analysis would identify the most stable conformations and quantify the energetic penalties of less favorable arrangements. Furthermore, methods such as Natural Bond Orbital (NBO) analysis could be employed to understand the electronic effects of the methyl and propyl-amine substituents on the cyclopropyl (B3062369) ring's bonding and strain energy.

Ab Initio Methods for Reaction Pathway Characterization

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are crucial for accurately mapping reaction pathways. For this compound, these methods could be used to investigate mechanisms of reactions involving the amine group, such as protonation, or reactions involving the opening of the cyclopropyl ring. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction kinetics and thermodynamics could be achieved.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. An MD simulation of this compound, likely in a relevant solvent, would reveal the accessible conformational space and the timescales of transitions between different conformations. This would be particularly insightful for understanding how the flexibility of the propan-1-amine chain is influenced by the rigid and strained cyclopropyl group.

In Silico Approaches for Structure-Reactivity and Structure-Activity Relationship (SAR) Elucidation

In silico methods are instrumental in predicting the reactivity and biological activity of novel compounds. For this compound, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models could be developed if a dataset of related molecules with known activities or properties were available. These models use molecular descriptors, calculated from the 3D structure, to correlate chemical structure with biological activity or physical properties. Such studies could guide the design of new analogues with potentially enhanced or modified functions.

Applications in Complex Organic Synthesis and Chemical Biology

Building Block Utility in the Synthesis of Conformationally Constrained Molecules

The incorporation of small, rigid structures into larger molecules is a key strategy for reducing conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. The cyclopropyl (B3062369) ring, with its inherent strain and defined geometry, is an excellent scaffold for this purpose. The use of cyclopropyl-containing building blocks, such as aminocyclopropane derivatives, allows for the synthesis of conformationally constrained analogs of biologically active compounds. researchgate.netresearchgate.net

The synthesis of peptides and pseudopeptides, for instance, can utilize conformationally constrained β-amino acid residues to induce specific secondary structures, such as hairpin-like conformations. researchgate.net These constrained structures are valuable for studying protein-protein interactions and for the development of peptidomimetics with improved pharmacokinetic properties. While direct studies on 1-(2-methylcyclopropyl)propan-1-amine are not extensively documented in this context, the principles established with similar cyclopropane-containing amino acids and amines are broadly applicable. The stereochemistry of the 2-methylcyclopropyl group in this particular amine offers an additional layer of structural control, allowing for the precise positioning of substituents in the final molecule.

A recent development in the synthesis of conformationally constrained γ-amino alcohols involves the formal cyclopropylation of imines with cyclopropanols. chemrxiv.org This methodology leads to the formation of cyclopropane-embedded γ-amino alcohols with excellent diastereocontrol over three contiguous stereocenters. chemrxiv.org Although this specific study does not use this compound directly, it highlights the synthetic strategies that can be employed to incorporate such motifs into larger, more complex molecules.

Table 1: Examples of Cyclopropane-Containing Building Blocks in the Synthesis of Conformationally Constrained Molecules

| Building Block | Application | Resulting Structure | Reference |

| Cyclopropane (B1198618) β-amino acids | Synthesis of constrained peptides | Peptides with hairpin-like conformations | researchgate.net |

| Aminocyclopropane carboxylic acids | Asymmetric intramolecular cyclopropanation | Conformationally constrained amino acids | researchgate.net |

| Cyclopropanols | Formal cyclopropylation of imines | Cyclopropane-embedded γ-amino alcohols | chemrxiv.org |

Design and Synthesis of Bioisosteres Incorporating the Cyclopropylamine (B47189) Motif

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govnih.gov The cyclopropylamine moiety has been recognized as a valuable bioisostere for various functional groups.

The cyclopropyl group itself can act as a bioisostere for a phenyl ring or a gem-dimethyl group, offering a rigid scaffold with a distinct electronic character. The amine functionality provides a key interaction point for biological targets, capable of acting as a hydrogen bond donor. The combination of these features in the cyclopropylamine motif allows for the replacement of more flexible or metabolically labile groups in a drug candidate.

For example, the replacement of an amide bond, which is susceptible to enzymatic cleavage, with a more stable bioisostere is a common goal in medicinal chemistry. While a direct replacement of an amide with a cyclopropylamine is not a classic example, the rigid nature of the cyclopropylamine can be used to mimic the spatial arrangement of substituents around a key pharmacophore, effectively serving a bioisosteric role.

The thoughtful application of bioisosteres can lead to significant improvements in a drug candidate's profile, including:

Enhanced Potency and Selectivity: By providing a better fit to the target's binding site. nih.gov

Improved Pharmacokinetic Properties: By blocking sites of metabolism or altering solubility and permeability. nih.gov

Reduced Toxicity: By replacing a toxicophore with a benign group. nih.gov

Development of Synthetic Methodologies Utilizing Cyclopropylamine Reactivity

The unique reactivity of the cyclopropylamine moiety, stemming from the strained three-membered ring and the adjacent amino group, has been harnessed in the development of novel synthetic methodologies. The ring strain of the cyclopropane can be released under certain conditions, leading to ring-opening reactions that provide access to a variety of linear structures.

General synthetic routes to cyclopropylamines include the Hofmann and Curtius rearrangements of cyclopropanecarboxylic acid derivatives, as well as the cyclopropanation of alkenes followed by functional group manipulation. researchgate.net More recent methods have focused on the development of stereocontrolled syntheses to access enantiomerically pure cyclopropylamines, which are crucial for the synthesis of chiral drugs. researchgate.netgoogle.com

One notable reaction is the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure to generate the cyclopropylamine. researchgate.net This method provides access to trans-2-substituted cyclopropylamines with high diastereoselectivity. researchgate.net

The reactivity of the amine group in cyclopropylamines is similar to that of other primary amines, allowing for a wide range of transformations such as acylation, alkylation, and participation in condensation reactions. The interplay between the reactivity of the amine and the potential for ring-opening of the cyclopropane ring provides a rich landscape for synthetic exploration.

Table 2: Key Synthetic Methodologies for Cyclopropylamines

| Method | Description | Key Features | Reference |

| Curtius/Hofmann Rearrangement | Rearrangement of cyclopropanecarboxylic acid derivatives | Access to enantiomerically enriched cyclopropylamines | researchgate.net |

| Zinc Homoenolate Trapping | Reaction of an electrophilic zinc homoenolate with an amine | High diastereoselectivity for trans-isomers | researchgate.net |

| Catalytic Asymmetric Cyclopropanation | Stereocontrolled formation of the cyclopropane ring from alkenes | Access to chiral cyclopropylamines | researchgate.net |

| Reductive Amination | Reaction of a cyclopropyl ketone with an amine and a reducing agent | Scalable synthesis of racemic or non-racemic amines | google.com |

Chemical Probe Design for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing for the study of its function in a cellular or in vivo context. mdpi.com The design of effective chemical probes often requires the incorporation of unique structural motifs that impart high affinity and selectivity.

The rigid and three-dimensional nature of the cyclopropylamine scaffold makes it an attractive component for the design of chemical probes. The defined stereochemistry of molecules like this compound can be used to precisely orient functional groups for optimal interaction with a target's binding site.

Furthermore, the cyclopropylamine moiety can be functionalized with reporter groups, such as fluorophores or affinity tags, to enable the detection and isolation of the target protein. The reactivity of the amine group provides a convenient handle for the attachment of these reporter groups.

One strategy in chemical probe design is the use of photoaffinity labeling, where a photoreactive group is incorporated into the probe. Upon irradiation with light, this group forms a covalent bond with the target protein, allowing for its identification. The cyclopropylamine scaffold could serve as the core of such a probe, with the photoreactive group and a reporter tag appended to it. While specific examples utilizing this compound in chemical probes are not prevalent, the underlying principles of probe design suggest its potential utility in this area.

Mechanistic Biological Interactions of 1 2 Methylcyclopropyl Propan 1 Amine and Its Analogues in Vitro Focus

Molecular Recognition and Binding Mechanisms with Biological Macromolecules

The interaction of small molecules like 1-(2-methylcyclopropyl)propan-1-amine with biological macromolecules is governed by a combination of factors including shape, stereochemistry, and electronic properties. These interactions are fundamental to their biological activity.

Receptor Agonism and Antagonism: Molecular Basis of Selectivity

The ability of a molecule to act as an agonist or antagonist at a receptor is determined by its capacity to bind to the receptor and either stabilize an active conformation (agonism) or prevent the binding of the endogenous ligand and subsequent activation (antagonism). The selectivity of cyclopropylamine (B47189) analogues for different receptor subtypes is dictated by subtle differences in the ligand-binding pockets of these receptors.

For a compound like this compound, the stereochemistry of the methyl group on the cyclopropane (B1198618) ring and the chiral center at the amine-bearing carbon are critical determinants of selective receptor interactions. The precise fit of these stereocenters into a receptor's binding site, along with hydrogen bonding involving the primary amine and hydrophobic interactions of the alkyl groups, would underpin its selectivity profile.

Enzyme Inhibition Mechanisms: Role of Reactive Intermediates

Cyclopropylamines are a well-known class of mechanism-based inhibitors of monoamine oxidases (MAOs), enzymes that are crucial for the metabolism of neurotransmitters. bldpharm.com The inhibitory activity of these compounds is largely attributed to the high reactivity of the strained cyclopropane ring.

The proposed mechanism of MAO inhibition by cyclopropylamines involves the formation of a reactive intermediate. frontiersin.orgnih.gov Following a one-electron transfer from the amine to the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO, a radical cation is formed. nih.gov This intermediate can then undergo a ring-opening reaction, generating a highly reactive species that covalently binds to the FAD cofactor or a nearby amino acid residue in the active site of the enzyme. nih.govnih.gov This irreversible binding leads to the inactivation of the enzyme. nih.gov The specific nature of the reactive intermediate and the resulting adduct can vary depending on the substitution pattern of the cyclopropylamine.

Table 1: Key Steps in the Proposed Mechanism of MAO Inhibition by Cyclopropylamines

| Step | Description |

| 1. Initial Binding | The cyclopropylamine binds to the active site of monoamine oxidase. |

| 2. Electron Transfer | A single electron is transferred from the amine to the FAD cofactor, forming a radical cation. |

| 3. Ring Opening | The strained cyclopropane ring of the radical cation opens to form a reactive radical intermediate. |

| 4. Covalent Adduct Formation | The reactive intermediate forms a covalent bond with the FAD cofactor or an active site residue, leading to irreversible enzyme inactivation. |

Impact of Cyclopropane Ring Strain and Amine Functionality on Molecular Interaction Profile

The cyclopropane ring is a unique structural feature that significantly influences the pharmacological properties of a molecule. Its inherent ring strain, a consequence of its three-membered ring structure, makes it susceptible to ring-opening reactions, as seen in the mechanism of MAO inhibition. frontiersin.orgnih.gov This reactivity can be exploited in the design of covalent inhibitors.

The primary amine functionality is also crucial for the molecular interactions of this compound. The amine group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the binding sites of receptors and enzymes. The combination of the reactive cyclopropane ring and the interactive amine group provides a powerful platform for modulating biological activity.

Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Cyclopropylamines

Structure-activity relationship (SAR) studies are essential for the rational design of more potent and selective drugs. khanacademy.org For bioactive cyclopropylamines, SAR studies would typically involve systematic modifications of the core structure and evaluation of the resulting changes in biological activity.

Key structural modifications for SAR studies of this compound and its analogues would include:

Stereochemistry: Investigating the biological activity of different stereoisomers to determine the optimal configuration for interaction with a specific biological target.

Substitution on the Cyclopropane Ring: The position, size, and electronic properties of substituents on the cyclopropane ring can influence binding affinity and reactivity.

Changes to the Propan-1-amine Chain: Varying the length and branching of the alkyl chain can impact the molecule's interaction with hydrophobic pockets in the binding site.

By correlating these structural changes with biological activity, a pharmacophore model can be developed to guide the design of new analogues with improved therapeutic properties.

Modulation of Intracellular Signaling Pathways (e.g., Cyclic Nucleotide Homeostasis)

The interaction of a ligand with a G-protein coupled receptor (GPCR) can trigger a cascade of intracellular signaling events, often leading to changes in the concentration of second messengers like cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Agonists of GPCRs that couple to Gs proteins stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, agonists of GPCRs that couple to Gi proteins inhibit adenylyl cyclase, resulting in a decrease in cAMP. youtube.com

If this compound or its analogues were to act as ligands for a GPCR, they could modulate cyclic nucleotide homeostasis. The nature of this modulation—whether it leads to an increase or decrease in cAMP—would depend on the specific GPCR subtype targeted and whether the compound acts as an agonist or antagonist. Such modulation of intracellular signaling pathways is a common mechanism through which drugs exert their physiological effects.

Stereochemical Influences on the Chemical and Biological Behavior of 1 2 Methylcyclopropyl Propan 1 Amine

Diastereomeric and Enantiomeric Purity in Synthesis

The synthesis of stereochemically pure 1-(2-methylcyclopropyl)propan-1-amine would necessitate the use of stereoselective synthetic strategies. In the broader context of cyclopropane (B1198618) synthesis, methods such as diastereoselective cyclopropanation of alkenes using chiral catalysts or auxiliaries are common. For instance, the Simmons-Smith reaction or transition-metal catalyzed carbene transfer reactions can be rendered diastereoselective by the presence of a chiral directing group on the olefin substrate.

Furthermore, achieving high enantiomeric purity would likely involve asymmetric synthesis, potentially through the use of a chiral catalyst to control the formation of one enantiomer over the other. However, no specific protocols or documented outcomes for the synthesis of individual stereoisomers of this compound have been reported. Without experimental data, a data table detailing reaction conditions and resulting diastereomeric excess (de) or enantiomeric excess (ee) cannot be constructed.

Stereodifferentiation in Reaction Outcomes and Yields

The spatial arrangement of the methyl group on the cyclopropane ring and the stereocenter at the amine-bearing carbon would be expected to significantly influence the outcomes of reactions involving this compound. The steric hindrance presented by the different stereoisomers would likely lead to different reaction rates and product distributions in reactions such as N-acylation, N-alkylation, or reactions involving the cyclopropyl (B3062369) ring.

For example, in a kinetically controlled reaction, the less sterically hindered diastereomer would be expected to react faster. In thermodynamically controlled reactions, the relative stability of the transition states for each stereoisomer would dictate the product ratio. However, without specific studies on this molecule, any discussion of stereodifferentiation remains speculative. A data table comparing reaction yields and product ratios for the different stereoisomers is not available.

Chiral Recognition in Biological Systems and Stereospecificity of Interaction

The interaction of chiral molecules with biological systems, such as enzymes and receptors, is often highly stereospecific. It is well-established that different enantiomers of a drug can have vastly different pharmacological activities, with one enantiomer being therapeutic while the other may be inactive or even harmful. This is due to the chiral nature of biological macromolecules, which preferentially bind to one stereoisomer over another.

It is therefore highly probable that the different stereoisomers of this compound would exhibit distinct biological activities. However, no studies have been published that investigate the interaction of these specific stereoisomers with any biological target. As a result, there is no data to populate a table on binding affinities, enzyme inhibition constants, or other measures of biological activity for the individual stereoisomers.

Methods for Chiral Resolution and Absolute Configuration Determination

For a mixture of stereoisomers of this compound, several general methods could be employed for chiral resolution. These include:

Formation of Diastereomeric Salts: Reaction of the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) would produce diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase could be used to separate the different stereoisomers.

Once the stereoisomers are isolated, their absolute configuration could be determined using various techniques:

X-ray Crystallography: If a suitable crystalline derivative can be formed, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry.

NMR Spectroscopy: Chiral derivatizing agents can be used to create diastereomeric derivatives that exhibit distinct signals in NMR spectra, which can sometimes be correlated to the absolute configuration.

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration by comparing experimental spectra to those predicted by quantum chemical calculations.

Despite the availability of these well-established methods, no specific application of these techniques to this compound has been documented in the scientific literature. Therefore, a data table summarizing resolution methods or spectroscopic data for configuration determination cannot be provided.

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Cyclopropylamine (B47189) Research

The advent of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of novel cyclopropylamine-containing molecules. These computational tools are being increasingly employed to navigate the vast chemical space and accelerate the design-synthesis-test cycle.

Machine learning algorithms can be trained on large datasets of known cyclopropylamine derivatives to predict a wide range of properties, from basic physicochemical characteristics to complex biological activities. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features of cyclopropylamines with their potency and selectivity towards a particular biological target. This predictive power allows chemists to prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources.

Furthermore, AI is being utilized to optimize reaction conditions for the synthesis of complex cyclopropylamines. By analyzing vast amounts of reaction data, machine learning models can identify the optimal catalysts, solvents, and temperature profiles to maximize yield and minimize byproducts. longdom.org This is particularly valuable for the construction of stereochemically complex molecules like 1-(2-Methylcyclopropyl)propan-1-amine, where precise control over the spatial arrangement of atoms is crucial for biological activity.

AI is also transforming the field of de novo drug design. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design novel cyclopropylamine scaffolds with desired pharmacological properties. These models learn the underlying patterns and rules of molecular structure from existing chemical databases and can then generate new molecules that are both chemically valid and likely to be active against a specific biological target.

Novel Catalytic Strategies for Environmentally Benign Synthesis

The development of sustainable and environmentally friendly synthetic methods is a key focus of modern chemistry. In the context of cyclopropylamine synthesis, researchers are actively exploring novel catalytic strategies that minimize waste, reduce energy consumption, and utilize non-toxic reagents.

One promising approach is the use of earth-abundant metal catalysts, such as iron, in place of precious metals like palladium and rhodium. Iron catalysts have shown promise in the synthesis of cyclopropylamines from readily available starting materials like cyclopropanols and amines. longdom.org These methods are not only more cost-effective but also have a lower environmental impact.

Electrochemical synthesis is another emerging green chemistry approach that is being applied to the synthesis of cyclopropylamines. nih.gov By using electricity to drive chemical reactions, electro-organic synthesis can often avoid the need for harsh chemical oxidants or reductants, leading to cleaner reaction profiles and reduced waste generation. The electro-induced Hofmann rearrangement is one such example that has been explored for the synthesis of cyclopropylamines. nih.gov

Exploration of Unconventional Reactivity Pathways and Transformations

The unique strain energy of the cyclopropane (B1198618) ring endows cyclopropylamines with a rich and often unconventional reactivity. Researchers are increasingly exploring these novel reaction pathways to access new and complex molecular architectures that would be difficult to synthesize using traditional methods.

Visible-light photoredox catalysis has emerged as a powerful tool for unlocking the latent reactivity of cyclopropylamines. longdom.org Under photochemical conditions, cyclopropylamines can undergo ring-opening reactions to generate radical intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, the [3+2] cycloaddition of cyclopropylamines with olefins, initiated by a photoredox catalyst, provides a highly efficient route to substituted cyclopentanes. longdom.orgresearchgate.net In some cases, these cycloadditions can even proceed without a photocatalyst, relying on the intrinsic photochemical properties of the cyclopropylamine itself. nih.gov

The ring-opening of cyclopropylamines can also be achieved using electrochemical methods. Electrochemical oxidation can generate a radical cation intermediate that readily undergoes ring cleavage, providing access to a range of functionalized acyclic products. This strategy has been successfully employed in the synthesis of 1,3-oxazines from N-cyclopropylamides.

Beyond ring-opening reactions, the cyclopropylamine moiety can also participate in a variety of other unconventional transformations. For instance, the distal C-C bond of the cyclopropane ring, which is typically less reactive, can be selectively cleaved under superacidic conditions. nih.gov This provides a rare example of a reaction that proceeds through a dicationic intermediate, highlighting the unusual electronic properties of these strained ring systems.

Discovery of New Biological Targets and Mechanistic Modalities for Cyclopropylamine Derivatives

The cyclopropylamine scaffold is a well-established pharmacophore found in a number of approved drugs. However, the full therapeutic potential of this versatile structural motif is still being explored. Researchers are actively seeking to identify new biological targets for cyclopropylamine derivatives and to elucidate the novel mechanisms by which these compounds exert their biological effects.

One area of intense investigation is the development of cyclopropylamine-based inhibitors of epigenetic targets. For example, derivatives of tranylcypromine, a cyclopropylamine-containing monoamine oxidase inhibitor, have been shown to be potent inhibitors of the histone demethylase KDM1A (also known as LSD1). nih.gov This enzyme plays a key role in regulating gene expression and is a promising target for the treatment of cancer. The irreversible inhibition of KDM1A by these compounds involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, highlighting a unique mechanistic modality for this class of drugs. nih.gov

The metabolic fate of cyclopropylamines is another area of active research that is providing new insights into their biological activity. The oxidative metabolism of the cyclopropylamine moiety can lead to the formation of reactive intermediates that can covalently modify biological macromolecules. researchgate.netnih.gov While this can sometimes lead to toxicity, as in the case of the antibiotic trovafloxacin, it can also be harnessed for therapeutic benefit. The targeted formation of reactive metabolites is an emerging strategy for the development of covalent inhibitors with enhanced potency and duration of action.

Q & A

Q. What are the best practices for troubleshooting failed biological activity assays involving this compound?

- Methodological Answer :

- Step 1 : Verify compound purity (HPLC ≥95%).

- Step 2 : Test solubility in assay media (e.g., use DMSO ≤0.1% to avoid cytotoxicity).

- Step 3 : Screen for off-target effects using broad-panel receptor binding assays.

- Step 4 : Explore prodrug strategies if poor membrane permeability is suspected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.